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molecular formula C49H96O6 B8779009 Pentaerythritol dibehenate CAS No. 68258-72-0

Pentaerythritol dibehenate

Cat. No. B8779009
M. Wt: 781.3 g/mol
InChI Key: WIWNPEDDOAMGGM-UHFFFAOYSA-N
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Patent
US05192462

Procedure details

A 1000 ml round bottomed flask was charge with 648.0 g (0.15 mol) PEG 105 pentaerythritol and 99.0 g. (0.30 mol) behenic acid. The mass was heated to 100° C. with a N2 sparge, 0.75 g methane sulfonic acid and 0.1 g hypophosphorus acid were charged. The batch was heated to 165° C. while collecting the water of reaction, and maintained until an acid value of 11.5 was reached. The finished material was a white waxy solid having an acid value of 11.5, and a hydroxyl value of 27.05.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
27.05
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[C:10]([OH:33])(=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].N#N>>[C:10]([O:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][O:5][C:10](=[O:33])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])(=[O:33])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
27.05
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparge
ADDITION
Type
ADDITION
Details
0.75 g methane sulfonic acid and 0.1 g hypophosphorus acid were charged
CUSTOM
Type
CUSTOM
Details
while collecting
CUSTOM
Type
CUSTOM
Details
the water of reaction

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)OCC(COC(CCCCCCCCCCCCCCCCCCCCC)=O)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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